molecular formula C10H7ClN2O B2995968 1-(4-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde CAS No. 923203-39-8

1-(4-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B2995968
CAS No.: 923203-39-8
M. Wt: 206.63
InChI Key: ABTWKDJXKOPRFL-UHFFFAOYSA-N
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Description

1-(4-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features both pyridine and pyrrole rings The presence of a chlorine atom on the pyridine ring and an aldehyde group on the pyrrole ring makes this compound particularly interesting for various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 4-chloropyridine-2-carbaldehyde with pyrrole under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF). The reaction is carried out at room temperature, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: 1-(4-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-(4-chloropyridin-2-yl)-1H-pyrrole-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chlorine atom and aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyridine and pyrrole rings can also participate in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluoropyridin-2-yl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a fluorine atom instead of chlorine.

    1-(4-bromopyridin-2-yl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.

    1-(4-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a methyl group instead of chlorine.

Uniqueness

1-(4-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of the chlorine atom, which can participate in specific chemical reactions such as nucleophilic substitution.

Properties

IUPAC Name

1-(4-chloropyridin-2-yl)pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-8-3-4-12-10(6-8)13-5-1-2-9(13)7-14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTWKDJXKOPRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=NC=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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